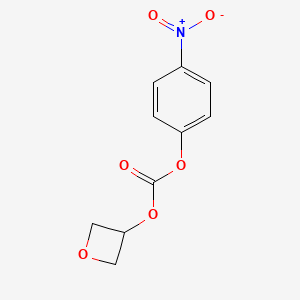

4-Nitrophenyl oxetan-3-yl carbonate

描述

Structure

3D Structure

属性

IUPAC Name |

(4-nitrophenyl) oxetan-3-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c12-10(17-9-5-15-6-9)16-8-3-1-7(2-4-8)11(13)14/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIQWPDFBYXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitrophenyl Oxetan 3 Yl Carbonate and Analogues

Precursor Synthesis and Derivatization Strategies

The construction of 4-nitrophenyl oxetan-3-yl carbonate relies on the availability of two key precursors: oxetan-3-ol (B104164) and an activated carbonylating agent, typically 4-nitrophenyl chloroformate.

Synthesis of Oxetan-3-ol Derivatives

Oxetan-3-ol and its derivatives are crucial building blocks, and various synthetic routes have been developed for their preparation. One common method involves the ring-closure reaction of epoxy chloropropane. nih.gov This concise method utilizes the opening of the epoxide ring, followed by esterification, an electrophilic reaction, and finally, the ring-closure to form the oxetane (B1205548) ring. nih.gov

Another versatile approach is the Grignard addition to oxetan-3-one. researchgate.netunive.it This method allows for the introduction of various substituents at the 3-position of the oxetane ring. For instance, the reaction of a Grignard reagent with oxetan-3-one yields the corresponding 3-substituted oxetan-3-ol derivative. researchgate.netunive.it

More recently, gold-catalyzed oxidative cyclization of propargylic alcohols has emerged as a powerful and efficient method for synthesizing oxetan-3-ones, which can then be reduced to oxetan-3-ols. beilstein-journals.orgnih.govnih.gov This method is notable for its use of readily available starting materials and its tolerance to air and moisture. beilstein-journals.orgnih.govnih.gov

Preparation of Activated Carbonylating Agents (e.g., 4-Nitrophenyl Chloroformate)

4-Nitrophenyl chloroformate is the most common activated carbonylating agent used for the synthesis of 4-nitrophenyl carbonates. It is typically synthesized by reacting 4-nitrophenol (B140041) with bis(trichloromethyl)carbonate (triphosgene) in the presence of a basic compound. capes.gov.br The reaction can be carried out in a solvent like toluene, and the yield of 4-nitrophenyl chloroformate can be enhanced by the controlled addition of 4-nitrophenol. capes.gov.br An industrial method involves the reaction of p-nitrophenol with triphosgene (B27547) in a mixture of dichloromethane (B109758) and water, using triethylamine (B128534) as a catalyst. google.com It is also commercially available from various suppliers. nih.govsigmaaldrich.com

Direct Carbonylation Approaches

The primary method for synthesizing this compound is the direct carbonylation of oxetan-3-ol with 4-nitrophenyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Optimization of Reaction Conditions for Carbonate Formation

The reaction conditions for the formation of aryl carbonates, including 4-nitrophenyl derivatives, are crucial for achieving high yields and purity. A general procedure involves adding 4-nitrophenyl chloroformate to the alcohol in the presence of an excess of an amine base at room temperature. researchgate.netepa.gov The reaction of an alcohol with p-nitrophenyl chloroformate in dichloromethane (CH2Cl2) using pyridine (B92270) as a base is a common practice. nih.gov For instance, the synthesis of various p-nitrophenyl carbonates from alcohols has been reported with good to excellent yields when heated at 60 °C for one hour in tetrahydrofuran (B95107) (THF) with DBU as the base. nih.gov

Based on analogous reactions, the synthesis of this compound would likely involve dissolving oxetan-3-ol in a suitable solvent like dichloromethane or tetrahydrofuran, followed by the addition of a base and then 4-nitrophenyl chloroformate. The reaction temperature is typically kept low initially and then allowed to warm to room temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). emerginginvestigators.org

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Dichloromethane (CH2Cl2), Tetrahydrofuran (THF) | Good solubility for reactants, facilitates reaction. |

| Base | Pyridine, Triethylamine, 4-(Dimethylamino)pyridine (DMAP) | Neutralizes HCl byproduct, can act as a nucleophilic catalyst. |

| Temperature | 0 °C to room temperature or 60 °C | Lower temperatures can control reactivity, while heating can drive the reaction to completion. |

| Reactant Ratio | Slight excess of 4-nitrophenyl chloroformate | Ensures complete conversion of the alcohol. |

| Reaction Time | 1 to 24 hours | Monitored by TLC for completion. |

Comparative Analysis of Activating Reagents

The choice of activating reagent and catalyst is critical in the carbonylation of alcohols. While 4-nitrophenyl chloroformate is a highly effective and widely used reagent due to the good leaving group ability of the p-nitrophenoxide ion, other chloroformates could potentially be used. However, the electron-withdrawing nitro group in 4-nitrophenyl chloroformate makes the carbonyl carbon particularly electrophilic, facilitating the reaction.

The base used in the reaction not only neutralizes the acid byproduct but can also act as a nucleophilic catalyst. Pyridine and triethylamine are common choices. google.comemerginginvestigators.org However, 4-(dimethylamino)pyridine (DMAP) is known to be a superior nucleophilic catalyst for acylation reactions, including the formation of carbonates. nih.govnih.govlookchem.com Studies have shown that DMAP can significantly accelerate the rate of acylation compared to pyridine. nih.govnih.gov The higher catalytic activity of DMAP is attributed to the greater nucleophilicity of its pyridine nitrogen, which is enhanced by the electron-donating dimethylamino group. nih.gov Therefore, using DMAP as a catalyst in the reaction between oxetan-3-ol and 4-nitrophenyl chloroformate could potentially lead to faster reaction times and higher yields compared to pyridine or triethylamine.

| Activating Reagent/Catalyst | Role | Advantages | Disadvantages |

| 4-Nitrophenyl Chloroformate | Carbonylating Agent | Highly reactive, good leaving group. | Moisture sensitive. |

| Pyridine | Base/Catalyst | Inexpensive, common laboratory reagent. | Less effective catalyst than DMAP. |

| Triethylamine | Base | Stronger base than pyridine. | Primarily acts as a base, not a strong nucleophilic catalyst. |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Highly effective catalyst for acylation. | More expensive than pyridine. |

Novel Synthetic Routes and Green Chemistry Considerations

While the direct carbonylation of oxetan-3-ol with 4-nitrophenyl chloroformate is the standard method, research into novel and more environmentally friendly synthetic routes is ongoing.

One area of interest is the use of alternative carbonylating agents that are less hazardous than chloroformates. For example, dimethyl carbonate (DMC) is considered a green reagent for methylation and methoxycarbonylation reactions. unive.itnih.govnih.gov While direct carbonylation of an alcohol with DMC to form an aryl carbonate can be challenging, catalytic methods are being developed. nih.govrsc.org Enzymatic synthesis of carbonates, such as the lipase-catalyzed reaction between dimethyl carbonate and phenol (B47542), offers a benign alternative to phosgene-based methods, although the reactivity with secondary alcohols like oxetan-3-ol would need to be investigated. nih.govacs.org

Photochemical methods also present a novel approach to oxetane synthesis. The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can be used to form the oxetane ring. capes.gov.brnih.gov Furthermore, photocatalytic methods for the selective C-H activation of oxetanes are being explored, which could open up new avenues for their functionalization. researchgate.net

From a green chemistry perspective, several aspects of the synthesis of this compound can be improved. The use of hazardous solvents like dichloromethane could be replaced with greener alternatives. The development of catalytic, atom-economical reactions is a key goal. For instance, the direct carboxylation of oxetan-3-ol using carbon dioxide as the carbonyl source would be a highly sustainable approach, although this remains a significant synthetic challenge.

Development of Phosgene-Free Carbonylation Methods

The traditional use of phosgene (B1210022) and its derivatives, such as triphosgene, in the synthesis of carbonates is being phased out due to their extreme toxicity and the formation of chlorinated byproducts. researchgate.net Consequently, research has focused on developing phosgene-free alternatives for the carbonylation of oxetan-3-ol and its derivatives. One of the most promising approaches involves the use of activated carbonate reagents like bis(4-nitrophenyl) carbonate (BNPC).

In this method, oxetan-3-ol is reacted with BNPC in a suitable solvent, such as dichloromethane or acetone. google.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the oxetane attacks one of the carbonyl carbons of BNPC, leading to the displacement of a 4-nitrophenoxide leaving group. The presence of a base, typically a tertiary amine like triethylamine, is often required to deprotonate the oxetanol, thereby increasing its nucleophilicity. google.com

Another phosgene-free route is the transesterification of a less reactive carbonate, such as diphenyl carbonate (DPC), with oxetan-3-ol. researchgate.netresearchgate.net This reaction is typically catalyzed by a base or a specific transesterification catalyst and often requires heating to proceed at a reasonable rate. The equilibrium can be driven towards the product by removing the phenol byproduct, for instance, through distillation.

| Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bis(4-nitrophenyl) carbonate | Triethylamine | Dichloromethane | 0-25 | 39-93 | google.com |

| Diphenyl carbonate | n-Butylamine | N,N-dimethylacetamide | 60 | - | researchgate.net |

The yields reported are for analogous reactions and may vary for the specific synthesis of this compound.

Exploration of Catalytic Systems for Enhanced Efficiency

To improve the efficiency of phosgene-free carbonylation methods, various catalytic systems have been explored. The choice of catalyst is crucial as it can significantly influence the reaction rate, yield, and purity of the final product.

For the reaction involving bis(4-nitrophenyl) carbonate, tertiary amines like triethylamine are commonly used as stoichiometric bases to activate the alcohol. google.com However, the use of stronger, non-nucleophilic bases or catalytic amounts of highly active catalysts is also being investigated to minimize side reactions and simplify purification.

In the context of transesterification with diphenyl carbonate, a range of catalysts has been studied for analogous reactions. These include alkali metal carbonates, hydroxides, and more sophisticated organometallic complexes. The goal is to identify a catalyst that is highly active at lower temperatures, selective for the desired product, and easily separable from the reaction mixture.

| Catalyst | Reaction Type | Advantages |

| Triethylamine | Acylation with BNPC | Readily available, effective base |

| n-Butylamine | Transesterification with DPC | Can also act as a reactant in polyurea synthesis |

Scale-Up Considerations and Process Chemistry Aspects

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound presents several challenges. Key considerations include reaction kinetics, heat management, purification, and solvent selection.

The reaction of oxetan-3-ol with bis(4-nitrophenyl) carbonate is often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure product stability. This may necessitate the use of jacketed reactors with precise temperature control.

Purification of the final product is another significant aspect. The crude product may contain unreacted starting materials, the 4-nitrophenol byproduct, and the catalyst. Purification methods such as crystallization, column chromatography, and washing with aqueous solutions are employed. chemicalbook.comorgsyn.org For industrial-scale production, crystallization is often preferred due to its cost-effectiveness and ability to yield high-purity material.

Solvent selection is also crucial. While dichloromethane is a common solvent in the laboratory, its use on a large scale is often restricted due to environmental and health concerns. researchgate.net The development of processes using more environmentally benign solvents, or even solvent-free conditions, is an active area of research.

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Glass flask | Jacketed reactor |

| Temperature Control | Ice bath | Cooling system |

| Purification | Chromatography | Crystallization |

| Solvent | Dichloromethane | Greener alternatives |

Reactivity and Mechanistic Studies of 4 Nitrophenyl Oxetan 3 Yl Carbonate

Nucleophilic Substitution Mechanisms at the Carbonate Moiety

The primary reaction pathway for many nucleophiles with 4-nitrophenyl oxetan-3-yl carbonate involves attack at the electrophilic carbonyl carbon of the carbonate group. This reactivity is significantly enhanced by the electronic properties of the 4-nitrophenyl group.

The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting 4-nitrophenoxide anion through resonance. This strong electron-withdrawing effect polarizes the adjacent carbonate C-O bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. nih.govbeilstein-journals.org The stability of the 4-nitrophenoxide anion makes its departure from the tetrahedral intermediate a thermodynamically favorable process.

The high reactivity imparted by the 4-nitrophenyl group allows these carbonates to be used as effective acylating agents for a variety of nucleophiles, including alcohols and amines, to form new carbonates or carbamates. nih.gov In reactions with strong amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene), these bases have been shown to act as nucleophiles, attacking the electrophilic carbonate and leading to ring-opening of the amidine base itself. nih.govbeilstein-journals.org

These studies reveal that the reactions typically proceed through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate. The rate of these reactions is dependent on the basicity of the attacking amine. Brønsted-type plots, which correlate the reaction rate constant with the pKa of the nucleophile, are often used to elucidate these mechanisms. For the reaction of ClPNPC with secondary alicyclic amines, a biphasic Brønsted plot was observed, indicating a change in the rate-determining step from the breakdown of the tetrahedral intermediate at low amine basicity to its formation at high amine basicity. nih.gov

A similar mechanistic pathway is anticipated for the reaction of this compound with nucleophiles. The relative rates and the precise nature of the rate-determining step would be influenced by the steric and electronic properties of the incoming nucleophile and the solvent system employed.

Table 1: Illustrative Brønsted Parameters for the Reaction of Aryl Carbonates with Amines (Data based on analogous systems, not this compound)

| Aryl Carbonate | Amine Series | Brønsted Slope (β) | pKao (Curvature Center) | Proposed Rate-Determining Step | Reference |

| ClPNPC | Secondary Alicyclic Amines | β1 = 0.2 (high pKa) | 10.6 | Formation of Tetrahedral Intermediate | nih.gov |

| β2 = 0.9 (low pKa) | Breakdown of Tetrahedral Intermediate | nih.gov | |||

| MPNPC | Quinuclidines | 0.88 | N/A | Breakdown of Tetrahedral Intermediate | nih.gov |

Oxetane (B1205548) Ring Reactivity and Ring-Opening Pathways

The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions upon treatment with various reagents, particularly under acidic conditions or with strong nucleophiles.

The oxetane ring can be opened by nucleophiles, a reaction driven by the release of ring strain. This process can be initiated by the protonation of the oxetane oxygen under acidic conditions, which activates the ring towards nucleophilic attack. The regioselectivity of the ring-opening is dependent on the substitution pattern of the oxetane and the nature of the nucleophile. In the case of 3-substituted oxetanes, nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the ring.

While the carbonate moiety is generally more electrophilic, under certain conditions, particularly with hard nucleophiles or in the presence of Lewis acids, direct attack on the oxetane ring can compete with or even dominate over nucleophilic substitution at the carbonate.

Substituents on the oxetane ring can have a profound impact on its stability and reactivity. For instance, 3,3-disubstituted oxetanes are known to be more stable than their monosubstituted or unsubstituted counterparts. This increased stability is attributed to steric hindrance, which shields the C-O bonds from the approach of external nucleophiles.

In this compound, the 3-oxycarbonyl substituent will influence the electronic properties and steric accessibility of the oxetane ring. The electron-withdrawing nature of the carbonate group may slightly increase the ring strain and could potentially influence the regioselectivity of ring-opening reactions.

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule possessing multiple reactive sites like this compound, controlling the chemo- and regioselectivity of a reaction is a significant synthetic challenge. The outcome of a reaction with a given nucleophile will depend on a subtle balance of factors including:

The nature of the nucleophile: Hard nucleophiles may favor attack at the harder electrophilic center (e.g., the oxetane carbons after activation), while softer nucleophiles may prefer the softer carbonyl carbon of the carbonate.

Reaction conditions: Temperature, solvent, and the presence of catalysts (e.g., Lewis or Brønsted acids) can significantly influence which reaction pathway is favored. For example, acidic conditions are likely to promote oxetane ring-opening.

Steric effects: The steric bulk of the nucleophile and the substrate can dictate the accessibility of the different electrophilic sites.

In one study, the reaction of a p-nitrophenyl carbonate with a brominated alcohol in the presence of DBN resulted in a mixture of products, demonstrating the complexity of chemo- and regioselectivity. DBN acted as both a nucleophile to form a carbamate (B1207046) and as a base to facilitate the displacement of the bromide by the 4-nitrophenoxide, showcasing a dual role for the reagent. beilstein-journals.org This highlights the potential for multiple reaction pathways in complex systems involving p-nitrophenyl carbonates.

Further research, including detailed computational and experimental studies, is required to fully elucidate the chemo- and regioselective behavior of this compound in various reaction environments.

Investigation into the Reactivity and Mechanistic Aspects of this compound Remains Largely Undocumented in Publicly Available Research

The reactivity of this compound is expected to be dictated by the interplay of its three key functional components: the oxetane ring, the carbonate group, and the 4-nitrophenyl leaving group. The strained four-membered oxetane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The carbonate moiety serves as an electrophilic center, and the electron-withdrawing nature of the 4-nitrophenyl group makes it a good leaving group, facilitating nucleophilic acyl substitution reactions.

Hypothetically, in a reaction with a nucleophile, two primary pathways could be envisioned:

Attack at the Carbonyl Carbon: A nucleophile could attack the electrophilic carbonyl carbon of the carbonate. This would lead to the displacement of the 4-nitrophenoxide ion, a common mechanism for activated carbonates. The initial tetrahedral intermediate would then collapse, resulting in the formation of a new carbonate or a carbamate, depending on the nature of the nucleophile.

Attack at the Oxetane Ring: Alternatively, a nucleophile could attack one of the carbon atoms of the oxetane ring. The inherent ring strain of the oxetane would make this a favorable process. This would result in the opening of the ring and the formation of a functionalized linear chain.

The determination of which pathway is preferred, and the precise structures of the transition states and any intermediates involved, would necessitate dedicated mechanistic studies. Such investigations would typically involve a combination of kinetic experiments, isotopic labeling studies, and computational modeling to map out the potential energy surface of the reaction.

Unfortunately, no such specific studies for This compound have been found in the current body of scientific literature. Researchers seeking to understand or utilize the reactivity of this compound would likely need to undertake these fundamental mechanistic investigations as a preliminary step. Without such data, any discussion of its reaction intermediates and transition states remains purely speculative.

Applications in Advanced Organic Transformations

Reagent for Carbonylations in Multistep Synthesis

The primary role of 4-nitrophenyl oxetan-3-yl carbonate in organic synthesis is as a carbonylating agent. The 4-nitrophenoxide is an excellent leaving group, facilitating the reaction of the carbonate with a wide range of nucleophiles.

This compound is an effective reagent for the synthesis of carbamates and ureas incorporating the oxetan-3-yl moiety. The reaction with primary or secondary amines proceeds readily to afford the corresponding N-(oxetan-3-yl)carbamates. These reactions are typically carried out under mild conditions and demonstrate the high reactivity of the activated carbonate.

The formation of ureas can be achieved in a stepwise manner. First, reaction of this compound with an amine yields an intermediate oxetanyl carbamate (B1207046). This intermediate can then be reacted with a second amine to produce an unsymmetrical urea (B33335). This stepwise approach allows for the controlled synthesis of complex urea derivatives. The general reactivity of p-nitrophenyl carbonates with amines to form carbamates is a well-established transformation in organic synthesis. acs.orgthieme-connect.de

Table 1: Representative Synthesis of Carbamates using Activated Carbonates This table presents examples of carbamate formation from related activated carbonates, illustrating the general transformation.

| Amine Substrate | Activating Reagent | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | Bis(4-nitrophenyl) carbonate | Benzyl carbamate | High |

| Piperidine | 4-Nitrophenyl phenyl carbonate | 1-(Phenoxycarbonyl)piperidine | >95 |

| Aniline | Di-tert-butyl dicarbonate | tert-Butyl phenylcarbamate | 98 |

In addition to forming carbamates, this compound can be utilized in the synthesis of other active esters. By reacting with a carboxylic acid in the presence of a suitable base, it can transfer the oxetan-3-yl carbonate group to form a mixed anhydride. This species can then serve as an activated form of the carboxylic acid for subsequent reactions. This reactivity is analogous to the use of other activated carbonates in the preparation of active esters for various coupling reactions.

Strategies in Peptide and Amide Bond Formation

The formation of peptide and amide bonds is a cornerstone of organic and medicinal chemistry. Activated carbonate reagents play a crucial role in these transformations.

This compound can be employed as an activating agent for carboxylic acids in peptide and amide synthesis. The reaction of a carboxylic acid with the carbonate, typically in the presence of a base, generates a highly reactive mixed anhydride. This in-situ generated active ester can then react with an amine to form the desired amide or peptide bond. This strategy is akin to the well-established use of bis(4-nitrophenyl) carbonate for the preparation of activated 4-nitrophenyl esters of N-protected amino acids, which are subsequently used in peptide synthesis. ethz.ch The incorporation of the oxetane (B1205548) moiety via this method can be a valuable strategy for modifying the physicochemical properties of peptides and other bioactive molecules.

Table 2: Examples of Peptide Coupling using Activated Esters This table shows examples of peptide bond formation using active esters, a process for which this compound is a potential reagent.

| N-Protected Amino Acid | Amine Component | Coupling Reagent | Product | Yield (%) |

|---|---|---|---|---|

| Boc-Gly-OH | H-Phe-OMe | Bis(4-nitrophenyl) carbonate | Boc-Gly-Phe-OMe | Good |

| Z-Ala-OH | H-Leu-OtBu | N,N'-Disuccinimidyl carbonate | Z-Ala-Leu-OtBu | High |

| Fmoc-Val-OH | H-Pro-NH2 | Pentafluorophenyl trifluoroacetate | Fmoc-Val-Pro-NH2 | >90 |

While direct evidence for the use of this compound in macrocyclization is not extensively documented in the scientific literature, its properties as a carboxylic acid activating agent suggest its potential in this area. Intramolecular amide or ester bond formation is a key step in the synthesis of many macrocycles. By activating a carboxylic acid within a linear precursor, this compound could facilitate the ring-closing reaction to form a macrocyclic structure containing an oxetane moiety. The efficiency of such a reaction would depend on factors such as the ring size and the conformational preferences of the linear precursor.

Integration into Protecting Group Strategies

Protecting groups are essential tools in multistep organic synthesis, enabling the selective transformation of one functional group in the presence of others. While the oxetan-3-yl group itself is not a conventional protecting group, the reactivity of this compound allows for its integration into protecting group strategies. For instance, it can be used to introduce an oxetane-containing carbamate, which could serve as a protecting group for an amine. The stability of the oxetane ring to a range of reaction conditions makes it a potentially robust component of such a protecting group. The cleavage of such a group would likely involve conditions that target the carbamate linkage rather than the oxetane ring itself. However, specific methodologies for the introduction and removal of an "oxetan-3-yloxycarbonyl" group as a standard protecting group are not yet well-established in the literature.

As a Base-Labile Protecting Group for Alcohols and Amines

In multistep synthesis, the temporary masking of reactive functional groups is crucial to prevent unwanted side reactions. 4-Nitrophenyl carbonates, in general, are recognized as effective base-labile protecting groups for hydroxyl and amino functionalities. organic-chemistry.org The oxetanyl variant, this compound, extends this utility by introducing an oxetane-based carbamate or carbonate that is stable under various synthetic conditions but can be selectively removed when desired.

The protection mechanism involves the reaction of an alcohol or amine with this compound, typically in the presence of a non-nucleophilic base, to form the corresponding oxetan-3-yl carbonate or carbamate. This process effectively shields the nucleophilicity of the alcohol or amine. The key advantage of this protecting group lies in its orthogonality to acid-labile groups (like Boc) and those removed by hydrogenolysis (like Cbz). organic-chemistry.org Deprotection is achieved under mild basic conditions, which trigger a nucleophilic attack on the carbonyl carbon of the carbonate, leading to the elimination of the highly stable 4-nitrophenoxide anion and subsequent decarboxylation to release the free alcohol or amine. beilstein-journals.org This strategy provides chemists with a sophisticated tool for enhancing chemoselectivity in the synthesis of complex molecules.

Table 1: General Protection Scheme using this compound

| Nucleophile (R-NuH) | Protected Product | General Conditions |

| Primary/Secondary Amine (R-NHR') | Oxetan-3-yl Carbamate | Aprotic Solvent, Base |

| Alcohol (R-OH) | Oxetan-3-yl Carbonate | Aprotic Solvent, Base |

| Phenol (B47542) (Ar-OH) | Oxetan-3-yl Carbonate | Aprotic Solvent, Base |

Spectroscopic Monitoring of Deprotection Kinetics

A significant advantage of using the 4-nitrophenyl carbonate moiety is the ability to monitor the deprotection reaction in real-time. The cleavage of the protecting group releases the 4-nitrophenolate (B89219) anion, which is a vivid yellow chromophore with a strong absorbance in the visible spectrum (around 405 nm). nsf.gov This distinct color change provides a straightforward visual and spectrophotometric method for tracking the progress of the deprotection.

By using UV-Vis spectroscopy to measure the increase in absorbance corresponding to the 4-nitrophenolate anion, chemists can precisely determine the reaction's kinetics. nsf.gov This analytical capability is invaluable for several reasons: it confirms the completion of the deprotection step, helps in optimizing reaction conditions (such as base concentration, temperature, and solvent), and allows for detailed mechanistic studies of the cleavage process. The ability to quantify the release of the leaving group ensures that the valuable substrate is fully deprotected before proceeding to the next step in a synthetic sequence.

Table 2: Spectroscopic Properties for Deprotection Monitoring

| Species | Appearance | Key Spectroscopic Feature | Application |

| This compound | Colorless | No significant absorbance in visible range | Starting Material |

| 4-Nitrophenolate Anion | Yellow | Strong UV-Vis absorbance (~405 nm) | Released Byproduct |

| Reaction Mixture | Turns Yellow | Increase in absorbance over time | Real-time kinetic monitoring |

Construction of Oxetane-Containing Scaffolds via Carbonate Linkages

Beyond its role in protection chemistry, this compound is a key building block for directly incorporating the oxetane ring system into larger, more complex molecules.

Introduction of Oxetane Moieties into Complex Molecules

The oxetane ring is an increasingly important structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity, without adding significant molecular weight. nih.govresearchgate.net The oxetane's polar nature and three-dimensional structure can also improve binding interactions with biological targets. nih.gov

This compound serves as an efficient reagent for this purpose. It has been utilized in the synthesis of complex therapeutic agents, such as novel HIV inhibitors, to install the oxetane-3-yl group. google.comgoogle.com In these syntheses, a nucleophilic portion of the parent molecule attacks the activated carbonate, displacing the 4-nitrophenoxide and forming a stable carbonate or carbamate linkage that tethers the oxetane ring to the core scaffold. This method provides a direct and reliable route to access novel oxetane-containing compounds, enabling the exploration of new chemical space in drug discovery programs. nih.gov

Exploration of Oxetane as a Stereochemical Element

When this compound is used to introduce the oxetane moiety onto a chiral substrate, it can lead to the formation of diastereomers with unique pharmacological profiles. The stereochemistry of the resulting product can be influenced by the existing chiral centers in the parent molecule. Furthermore, while oxetan-3-one derivatives are achiral, substitution at other positions on the oxetane ring can create new stereocenters, adding a further layer of stereochemical complexity and opportunity for drug design. The strategic placement of this strained ring system is therefore a powerful tactic for investigating structure-activity relationships and developing novel stereochemically defined therapeutics.

Spectroscopic and Structural Elucidation in Mechanistic Contexts

Advanced NMR Spectroscopic Analysis for Conformational and Configurational Studies

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and advanced 2D NMR studies (e.g., COSY, HSQC, HMBC, NOESY) for 4-Nitrophenyl oxetan-3-yl carbonate are not available in published, peer-reviewed literature. Such data would be essential for confirming the molecular structure, assigning the protons and carbons of the oxetane (B1205548) and nitrophenyl rings, and for studying the conformational dynamics of the oxetane ring, such as its puckering.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Reaction Monitoring

Experimentally determined and theoretically calculated vibrational frequencies from Infrared (IR) and Raman spectroscopy for this compound have not been published. This data would be crucial for identifying characteristic vibrational modes of the key functional groups, including the carbonate C=O stretch, the C-O stretches of the ester and oxetane ether, and the symmetric and asymmetric stretches of the nitro group. In a mechanistic context, IR and Raman spectroscopy would be invaluable for monitoring reaction progress by observing the disappearance of reactant peaks and the appearance of product peaks.

Mass Spectrometry for Reaction Pathway Delineation and Isotope Labeling Studies

Detailed mass spectrometry (MS) and tandem mass spectrometry (MS/MS) fragmentation patterns for this compound are not documented in the scientific literature. Such data would be vital for determining the molecular weight and for elucidating fragmentation pathways, which can provide structural information and insights into reaction mechanisms, especially when combined with isotope labeling studies to track the fate of specific atoms.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to reactive intermediates or derived products for mechanistic understanding)

There are no published X-ray crystal structures for this compound or for any reactive intermediates or derived products that would provide a definitive understanding of its three-dimensional structure in the solid state. This information would be invaluable for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions, which are all critical for a complete mechanistic picture of its reactions.

Theoretical and Computational Chemistry of 4 Nitrophenyl Oxetan 3 Yl Carbonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electron distribution and orbital energies, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital Analysis

A hypothetical data table for such an analysis is presented below. The values are for illustrative purposes and are not derived from actual calculations on 4-Nitrophenyl oxetan-3-yl carbonate.

Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on a molecule's surface. This analysis is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, one would expect to see a strong negative potential around the oxygen atoms of the nitro group and the carbonate moiety, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential would highlight areas susceptible to nucleophilic attack.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations could be employed to model the behavior of this compound over time, particularly its interaction with other molecules and its reaction pathways. By simulating the atomic motions, researchers could investigate the mechanisms of reactions, such as nucleophilic substitution at the carbonate group or ring-opening of the oxetane (B1205548). These simulations would provide a dynamic picture of the reaction coordinates and transition states, offering insights that are complementary to static quantum chemical calculations.

Conformational Analysis and Intramolecular Interactions of the Oxetane Ring

The four-membered oxetane ring is known to exhibit a puckered conformation to relieve ring strain. A detailed conformational analysis of this compound would involve mapping the potential energy surface as a function of the ring's puckering coordinates. This would identify the most stable conformations and the energy barriers between them. Furthermore, such an analysis would reveal any significant intramolecular interactions, such as hydrogen bonds or steric clashes, between the oxetane ring and the 4-nitrophenyl carbonate substituent, which could influence the ring's geometry and reactivity.

Structure-Reactivity Relationship (SAR) Investigations via Computational Modeling

By systematically modifying the structure of this compound in silico, computational modeling could be used to establish structure-reactivity relationships (SAR). For example, one could investigate how substituting the nitro group with other electron-donating or -withdrawing groups affects the molecule's electronic properties and predicted reactivity. These computational SAR studies would be a powerful tool for designing new molecules with tailored properties for specific applications, guiding synthetic efforts and minimizing experimental trial and error.

Future Research Directions and Emerging Applications

Exploration of New Catalytic Systems for Carbonate Transformations

The reactivity of the carbonate group in 4-nitrophenyl oxetan-3-yl carbonate is ripe for exploration with modern catalytic methods. The 4-nitrophenyl group is an excellent leaving group, making the carbonate susceptible to nucleophilic attack. Future research will likely focus on developing selective catalytic systems that can precisely control the reaction pathways, favoring either reaction at the carbonyl center or influencing the reactivity of the oxetane (B1205548) ring.

Organocatalysis, in particular, presents a promising area. Simple organocatalysts have been shown to be effective in the ring-opening copolymerization of oxetanes with cyclic anhydrides. acs.org It is conceivable that similar organocatalytic systems could be developed to promote the reaction of this compound with a variety of nucleophiles, leading to the synthesis of functionalized carbamates and other carbonates under mild conditions. For instance, the use of basic amines as catalysts for the aminolysis of aryl carbonates is a well-established principle that could be expanded. researchgate.net

Furthermore, biocatalysis offers a green and highly selective alternative. Lipases have been successfully employed in the flow synthesis of phenolic carbonates, demonstrating the potential for enzymatic transformations of activated carbonates. unimi.itnih.gov The development of specific enzymes or engineered biocatalysts could enable highly chemo- and stereoselective transformations of this compound, providing access to chiral building blocks for the pharmaceutical industry.

The following table summarizes potential catalytic systems for the transformation of this compound:

| Catalytic System | Potential Transformation | Key Advantages |

| Organocatalysis | Carbamate (B1207046) synthesis, polycarbonate formation | Mild reaction conditions, metal-free, tunable reactivity |

| Biocatalysis (e.g., Lipases) | Enantioselective synthesis of functionalized carbonates | High selectivity, environmentally friendly, biodegradable catalysts |

| Transition Metal Catalysis | Cross-coupling reactions, novel ring-opening pathways | Diverse reactivity, potential for novel bond formations |

Application in Flow Chemistry and Automated Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of complex molecules, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. springerprofessional.de The reactive nature of this compound makes it an ideal candidate for integration into flow synthesis platforms. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can allow for the safe handling of this highly activated reagent and the selective formation of desired products.

The synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products, has been significantly advanced by flow chemistry. nih.govmdpi.comuc.pt this compound could serve as a key intermediate in the multi-step flow synthesis of complex molecules containing the oxetane motif. For instance, a flow process could be designed where the carbonate is first reacted with a nucleophile, followed by a subsequent in-line transformation of the oxetane ring, all without the need for isolating intermediates. uc.pt

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the exploration of the chemical space accessible from this compound. Such systems would enable high-throughput screening of reaction conditions and nucleophiles, rapidly identifying optimal pathways for the synthesis of novel compounds for drug discovery and other applications.

Development of Responsive or Triggerable Carbonate Reagents

The incorporation of stimuli-responsive functionalities into molecules is a rapidly growing area of research, with applications in drug delivery, diagnostics, and smart materials. nih.govnih.gov The 4-nitrophenyl group in this compound, being a chromophore, opens the door to developing photo-responsive reagents. The ortho-nitrobenzyl group is a well-known photoremovable protecting group, and similar principles could be applied to design light-sensitive linkers based on the 4-nitrophenyl carbonate structure. nih.govnih.gov Upon irradiation with a specific wavelength of light, the carbonate could be cleaved, releasing a payload or triggering a subsequent reaction in a spatially and temporally controlled manner.

Beyond light, other stimuli such as pH or the presence of specific enzymes could be exploited. For example, the carbonate could be integrated into a larger molecular system that undergoes a conformational change or cleavage in response to the acidic microenvironment of a tumor, leading to the targeted release of a therapeutic agent. rsc.org The development of such triggerable reagents would be highly valuable for creating sophisticated drug delivery systems and chemical probes.

The following table outlines potential stimuli and their corresponding applications for responsive reagents based on this compound:

| Stimulus | Potential Trigger Mechanism | Application |

| Light (UV/Vis) | Photochemical cleavage of the carbonate | Photo-controlled drug release, spatiotemporal control of reactions |

| pH | Acid-catalyzed hydrolysis or rearrangement | Targeted drug delivery to acidic tissues (e.g., tumors) |

| Enzymes | Enzyme-specific cleavage of the carbonate or a linked moiety | Biologically-triggered release of active compounds |

| Redox | Reduction of the nitro group to trigger cleavage | Release of drugs in specific cellular compartments |

Interfacing this compound Chemistry with Materials Science

The oxetane ring is a valuable monomer for the synthesis of polymers with unique properties. wikipedia.org Polyoxetanes are known for their thermal stability and chemical resistance. wikipedia.org this compound could serve as a functional monomer in ring-opening polymerization reactions, leading to the formation of polycarbonates or polyethers with pendant 4-nitrophenoxy groups. These pendant groups could then be used for post-polymerization modification, allowing for the introduction of a wide range of functionalities onto the polymer backbone.

The use of activated carbonates, such as bis(methyl salicyl) carbonate, has been shown to enable the synthesis of polycarbonates from monomers that are not suitable for traditional polymerization methods. tue.nlrsc.orgresearchgate.net Similarly, this compound could facilitate the polymerization of challenging monomers under milder conditions. Furthermore, the oxetane moiety itself can be incorporated into liquid crystalline materials, opening up possibilities for the creation of advanced functional materials such as liquid crystalline elastomers and networks. rsc.orgtue.nl

The ability to create functional polymers and materials from this compound could lead to applications in areas such as coatings, adhesives, and advanced composites. mdpi.com

Advanced Computational Predictions for Novel Reactivity Profiles and Synthetic Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.orgrsc.orgnih.gov DFT calculations can be employed to investigate the reaction mechanisms of transformations involving this compound in great detail. For example, computational studies could elucidate the transition states and activation energies for reactions with various nucleophiles, helping to predict the most favorable reaction pathways and optimize reaction conditions. researchgate.net

Furthermore, computational methods can be used to predict the properties of novel molecules and materials derived from this compound. For instance, the electronic and photophysical properties of potential photo-responsive reagents could be calculated to guide their design. Similarly, the mechanical and thermal properties of polymers derived from this monomer could be predicted, accelerating the development of new materials with desired characteristics.

The synergy between computational predictions and experimental work will be crucial for unlocking the full potential of this compound. By providing insights into reactivity and properties, computational chemistry can guide synthetic efforts, saving time and resources in the discovery of new applications for this versatile compound. pnas.orgchemrxiv.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitrophenyl oxetan-3-yl carbonate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or carbonate exchange reactions. For example, 4-nitrophenyl chloroformate (a related reagent) reacts with oxetan-3-ol derivatives in anhydrous tetrahydrofuran (THF) using triethylamine as a base. Reaction conditions (e.g., temperature, stoichiometry, and solvent purity) significantly affect yield. THF must be dried over a 4Å molecular sieve to prevent hydrolysis .

- Data Consideration : A typical protocol involves stirring at room temperature for 48 hours, followed by purification via recrystallization (chloroform:diethyl ether, 10:1 v/v) to achieve >95% purity .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the oxetane ring structure (e.g., δ ~4.5–5.0 ppm for oxetane protons) and the 4-nitrophenyl group (δ ~8.2 ppm for aromatic protons).

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry validate purity and molecular weight (e.g., [M+H] = 254.17 g/mol for CHNO) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodology : Hydrolysis of the carbonate group is a major side reaction. Using anhydrous solvents (e.g., THF dried over molecular sieves) and inert atmospheres (N/Ar) minimizes water-induced degradation. Excess 4-nitrophenyl chloroformate (1.5–2.0 eq.) drives the reaction to completion, reducing unreacted oxetan-3-ol .

Advanced Research Questions

Q. How does the oxetane ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The strained oxetane ring enhances electrophilicity at the carbonate carbonyl carbon. Kinetic studies using amines (e.g., benzylamine) in acetonitrile at 25°C reveal second-order rate constants (k ~10 Ms). Comparative studies with non-cyclic carbonates (e.g., 4-nitrophenyl methyl carbonate) show 3–5x faster reactivity due to ring strain .

- Data Contradiction : Some studies report steric hindrance from bulky oxetane substituents (e.g., 3-methyl groups) reducing reactivity, necessitating computational DFT analysis to resolve .

Q. What is the nucleofugality hierarchy of leaving groups in aminolysis reactions involving this compound?

- Methodology : Competitive aminolysis experiments with substituted anilines (e.g., 4-cyano vs. 4-nitro groups) in DMSO at 30°C reveal the 4-nitrophenyl group acts as a superior leaving group (k ~0.15 min). Mechanistic insights are validated via Hammett plots and density functional theory (DFT) calculations .

Q. How can this compound be applied in drug-conjugate synthesis, particularly for antibody-drug conjugates (ADCs)?

- Methodology : The carbonate group serves as a cleavable linker. For example, conjugation to valine-citrulline-PABC motifs enables pH-sensitive release of payloads (e.g., doxorubicin). HPLC and MALDI-TOF confirm conjugation efficiency (>90%) and stability in plasma .

Experimental Design Considerations

Q. What strategies are recommended for resolving contradictory data on hydrolysis rates in aqueous vs. non-aqueous media?

- Methodology :

- Kinetic Profiling : Conduct parallel experiments in buffered (pH 7.4) and anhydrous DMSO to isolate solvent effects.

- Isotopic Labeling : Use O-labeled water to track hydrolysis pathways via LC-MS .

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。